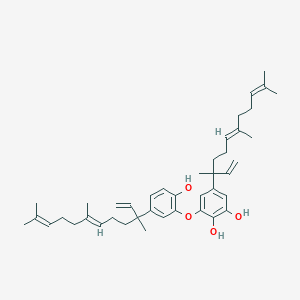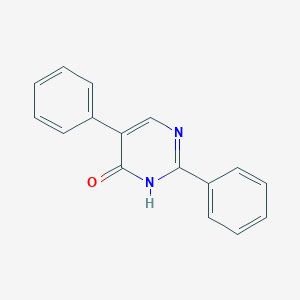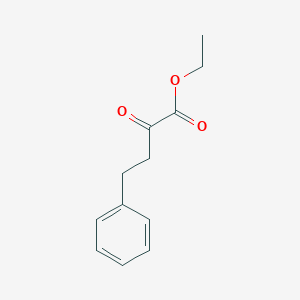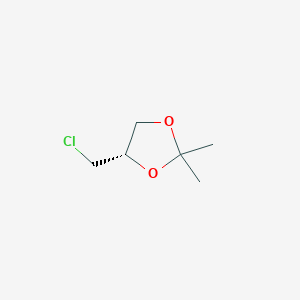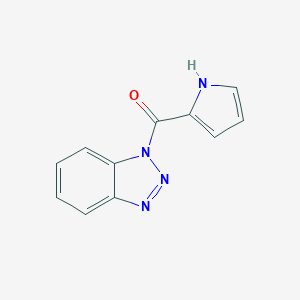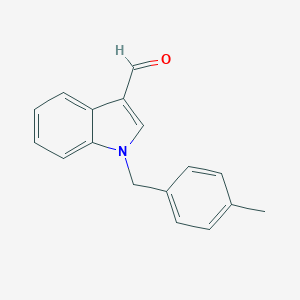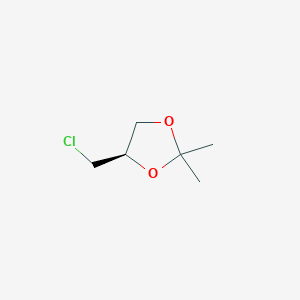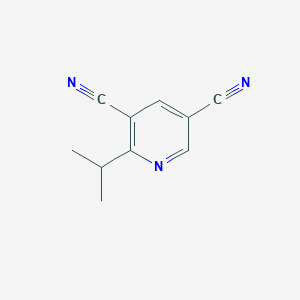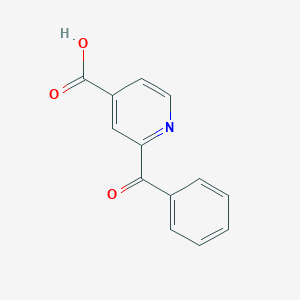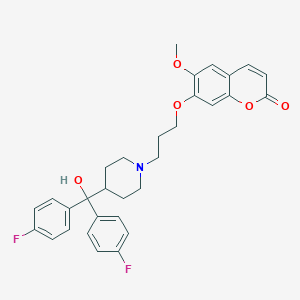
6-(4-tert-Butylanilino)naphthalene-2-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-tert-Butylanilino)naphthalene-2-sulfonate, commonly known as BNS, is a fluorescent dye that is widely used in scientific research. BNS is a sulfonated version of naphthalene, which is a polycyclic aromatic hydrocarbon. The chemical structure of BNS consists of a naphthalene ring, an aniline group, and a sulfonate group. BNS is a water-soluble dye and has a high molar extinction coefficient, which makes it an excellent tool for fluorescence spectroscopy.
Mécanisme D'action
BNS is a fluorescent dye that works by absorbing light at a specific wavelength and then emitting light at a longer wavelength. The absorption and emission spectra of BNS are dependent on its environment, such as pH, temperature, and polarity. BNS is commonly used as a polarity probe, as its fluorescence intensity is highly sensitive to changes in the polarity of its environment.
Biochemical and Physiological Effects:
BNS has no known biochemical or physiological effects on living organisms. BNS is not toxic to cells and has been used in various cell-based assays to study protein-protein interactions and ligand binding.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using BNS in lab experiments include its high water solubility, high molar extinction coefficient, and sensitivity to changes in polarity. BNS is also relatively inexpensive and easy to use. The limitations of using BNS in lab experiments include its sensitivity to pH, temperature, and other environmental factors. BNS is also prone to photobleaching, which can limit its usefulness in long-term experiments.
Orientations Futures
There are several future directions for the use of BNS in scientific research. One potential application is in the study of protein-protein interactions in living cells. BNS could be used as a fluorescent probe to monitor the binding of proteins in real-time. Another potential application is in the study of membrane dynamics and lipid-protein interactions. BNS could be used as a polarity probe to study the organization and dynamics of membranes and the interactions between lipids and proteins. Finally, BNS could be used in the development of new fluorescent probes with improved properties, such as increased sensitivity and photostability.
Méthodes De Synthèse
The synthesis of BNS involves the reaction of 6-nitro-2-naphthol with 4-tert-butylaniline in the presence of sulfuric acid. The reaction produces a yellow-orange solid, which is then purified by recrystallization. The final product is a yellow powder that is highly soluble in water.
Applications De Recherche Scientifique
BNS is widely used in scientific research as a fluorescent probe for studying various biological processes. BNS has been used to study the structure and function of proteins, DNA, RNA, and membranes. BNS has also been used to study the binding of ligands to proteins and the conformational changes that occur upon ligand binding.
Propriétés
Numéro CAS |
144796-65-6 |
|---|---|
Nom du produit |
6-(4-tert-Butylanilino)naphthalene-2-sulfonate |
Formule moléculaire |
C20H20NNaO3S |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
sodium;6-(4-tert-butylanilino)naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H21NO3S.Na/c1-20(2,3)16-6-9-17(10-7-16)21-18-8-4-15-13-19(25(22,23)24)11-5-14(15)12-18;/h4-13,21H,1-3H3,(H,22,23,24);/q;+1/p-1 |
Clé InChI |
QLAAJFRQMRRTMI-UHFFFAOYSA-M |
SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)NC2=CC3=C(C=C2)C=C(C=C3)S(=O)(=O)[O-].[Na+] |
Synonymes |
6-(4-tert-butylanilino)naphthalene-2-sulfonate 6-(4-tert-butylanilino)naphthalene-2-sulfonate, monosodium salt t-BANS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




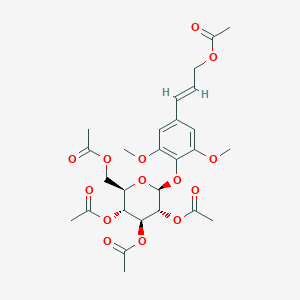
silane](/img/structure/B114667.png)
